5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde
Description
5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde is a thiophene derivative featuring a hydroxyethyl group at position 5, a methyl group at position 4, and a carbaldehyde moiety at position 3. For example, bromination of thiophene precursors (e.g., 5-(thiophen-2-yl)thiophene-2-carbaldehyde) followed by functionalization via palladium-catalyzed cross-coupling or condensation reactions could be employed, as demonstrated for similar compounds in and . Thiophene derivatives are widely studied for applications in medicinal chemistry and materials science due to their electronic properties and biological activity .
Properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methylthiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-7(4-10)5-11-8(6)2-3-9/h4-5,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEYZGATOPQXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophene-3-carbaldehyde with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic addition of the ethylene oxide to the aldehyde group, followed by protonation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)-4-methylthiophene-3-carboxylic acid.
Reduction: 5-(2-Hydroxyethyl)-4-methylthiophene-3-methanol.
Substitution: 5-(2-Haloethyl)-4-methylthiophene-3-carbaldehyde.
Scientific Research Applications
5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The thiophene ring provides a stable aromatic system that can interact with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs include:
5-Methylthiophene-2-carbaldehyde: Features a methyl group at position 5 and a carbaldehyde at position 2.
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde : Contains bromine substituents, increasing molecular weight (MW: 327.97 g/mol) and enabling cross-coupling reactions (e.g., Suzuki coupling) for further functionalization .
5-(4-(Hydroxymethyl)phenyl)-thiophene-2-carbaldehyde : Substituted with a hydroxymethylphenyl group, this compound (MW: 218.27 g/mol) exhibits distinct solubility and crystallinity due to aromatic and polar interactions .
Physical and Chemical Properties
Biological Activity
5-(2-Hydroxyethyl)-4-methylthiophene-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound features a thiophene ring substituted with a hydroxyl ethyl group and an aldehyde functional group. This configuration is crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly through the modulation of apoptotic pathways.
- Antioxidant Effects : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
- Receptor Binding : It is hypothesized that this compound can bind to various receptors, influencing cellular signaling pathways associated with disease progression.
- Modulation of Gene Expression : By affecting transcription factors, it may regulate the expression of genes involved in cell survival and apoptosis.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a natural antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Research
In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines. The compound was observed to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
